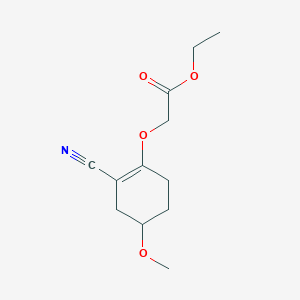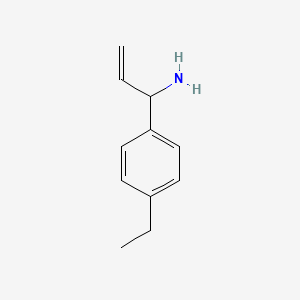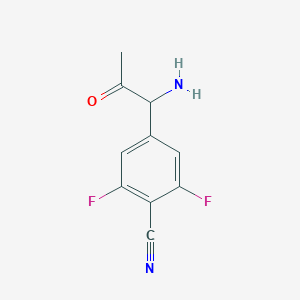
Ethyl 2-((2-cyano-4-methoxycyclohex-1-EN-1-YL)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C12H17NO4. This compound is characterized by the presence of a cyano group, a methoxy group, and a cyclohexene ring, making it a versatile intermediate in organic synthesis. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 4-methoxycyclohexanone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the cyano group, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide as bases, and the reaction is typically carried out in anhydrous ethanol or tetrahydrofuran as solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. The use of automated systems for reagent addition and product isolation further enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the cyano group to an amine can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Palladium on carbon in hydrogen atmosphere or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone or ammonia in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate involves its interaction with various molecular targets, depending on the specific application. In biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: A simpler analog used in similar synthetic applications.
4-Methoxycyclohexanone: A precursor in the synthesis of Ethyl 2-((2-cyano-4-methoxycyclohex-1-en-1-yl)oxy)acetate.
Methyl 2-cyano-3-methoxyacrylate: Another cyano-containing ester with similar reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct reactivity and versatility in synthetic applications. The presence of both a cyano group and a methoxy group allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
ethyl 2-(2-cyano-4-methoxycyclohexen-1-yl)oxyacetate |
InChI |
InChI=1S/C12H17NO4/c1-3-16-12(14)8-17-11-5-4-10(15-2)6-9(11)7-13/h10H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
BSUBWSGHGONBAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COC1=C(CC(CC1)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)


![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)

![4-Chloro-8,8-difluoro-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13049977.png)


![6-Bromo-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13049991.png)
![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)


